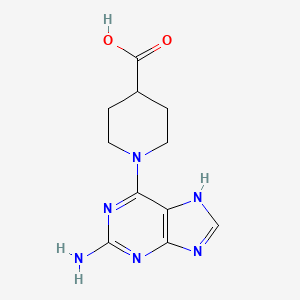

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring fused with a purine moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and biological interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted purine-piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid has been investigated for its potential as an enzyme inhibitor, particularly in pathways involving purine metabolism. The amino group facilitates binding to active sites on enzymes, while the carboxylic acid group may engage in hydrogen bonding interactions that stabilize enzyme-substrate complexes.

Case Study: Cytotoxic Activity

Recent research has demonstrated that derivatives of this compound exhibit high cytotoxic activity against various tumor cell lines, including COLO201 (human colorectal adenocarcinoma) and HepG2 (human hepatocellular carcinoma) cells. These findings suggest that modifications to the structure can enhance biological activity, making it a candidate for the development of new antitumor agents .

Antibacterial Activity

The compound has shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. Screening studies indicate that compounds derived from the piperidine structure can serve as effective antibacterial agents, which is critical in addressing antibiotic resistance .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on acetylcholinesterase and urease. Compounds with this structure demonstrated strong inhibitory activity against urease, which is significant for treating conditions related to urea metabolism .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential enzyme inhibitor in purine metabolism pathways | High cytotoxicity against cancer cell lines |

| Antibacterial Activity | Effective against Salmonella typhi and Bacillus subtilis | Moderate to strong antibacterial effects |

| Enzyme Inhibition | Inhibitory effects on acetylcholinesterase and urease | Strong inhibition observed; potential therapeutic applications |

Mecanismo De Acción

The mechanism of action of 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction and metabolic pathways, where the compound acts as a modulator or inhibitor .

Comparación Con Compuestos Similares

Pipecolic acid: Another piperidine derivative with a carboxylic acid group, but lacking the purine moiety.

Piperine: A naturally occurring piperidine derivative with antioxidant properties.

Evodiamine: A piperidine alkaloid with anticancer properties.

Uniqueness: 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid is unique due to the presence of both a purine and a piperidine ring in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to simpler piperidine derivatives .

Actividad Biológica

Overview

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid is a complex organic compound notable for its structural features, which include a piperidine ring fused with a purine moiety. This compound has garnered significant interest due to its potential biological activities, particularly as an inhibitor of Protein Kinase B (PKB), also known as Akt, which plays a crucial role in various cellular processes including metabolism, cell proliferation, and survival.

The compound's structure allows it to interact with various biological targets. It contains both amino and carboxylic acid functional groups, enhancing its versatility in chemical reactions and biological interactions.

Inhibition of Protein Kinase B

This compound has been identified as a potent inhibitor of PKB. Its mechanism of action involves competitive inhibition, where it binds to the ATP-binding site of PKB, thereby blocking its activity. This inhibition has been linked to significant effects on tumor growth in various studies:

- Cellular Effects : The compound has been shown to modulate signaling pathways associated with PKB, impacting cellular functions such as growth and apoptosis.

- Animal Models : In vivo studies demonstrated that the compound effectively inhibited the growth of human tumor xenografts in nude mice at tolerable doses, indicating its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is well absorbed and extensively metabolized, primarily through cytochrome P450 enzymes (CYP3A4/3A5). This metabolism suggests that while the compound may have therapeutic potential, its efficacy could be influenced by metabolic pathways.

Case Studies

Several studies have focused on the biological activity of this compound:

- Tumor Growth Inhibition : A study highlighted that this compound exhibited strong anti-tumor activity in xenograft models. It was found to significantly reduce tumor size compared to control groups, suggesting a direct correlation between PKB inhibition and tumor suppression .

- Selectivity and Potency : Research indicated that modifications to the compound's structure can enhance its selectivity for PKB over other kinases, such as PKA. For instance, certain derivatives showed up to 150-fold selectivity for PKB, which is crucial for minimizing off-target effects during treatment .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | Selectivity for PKB |

|---|---|---|---|

| This compound | Piperidine + Purine moiety | Inhibits PKB; anticancer activity | High |

| Pipecolic acid | Piperidine derivative | Limited biological activity | Low |

| Piperine | Naturally occurring piperidine | Antioxidant properties | None |

| Evodiamine | Piperidine alkaloid | Anticancer properties | Moderate |

Propiedades

IUPAC Name |

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O2/c12-11-15-8-7(13-5-14-8)9(16-11)17-3-1-6(2-4-17)10(18)19/h5-6H,1-4H2,(H,18,19)(H3,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDULUDJYGADMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=NC3=C2NC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.